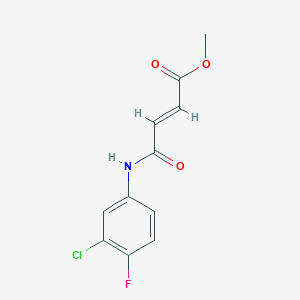

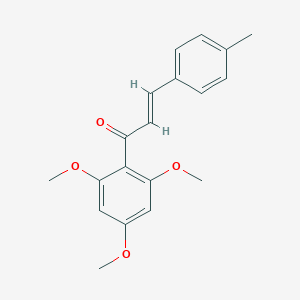

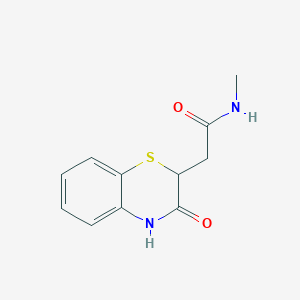

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of quinazoline . Quinazoline derivatives have been studied extensively due to their antiproliferative properties and potential use in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves chemical processes and intermediates useful in the manufacture of quinazoline derivatives . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed .

Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazoline derivative with various functional groups attached .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various steps such as the manufacture of intermediates and their use in the manufacture of the final quinazoline derivative .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” were not found, similar compounds like RuII polypyridyl complexes have tunable photophysical/chemical properties, facile synthetic chemistry, redox activities and good water solubility .

Applications De Recherche Scientifique

Synthesis of Gefitinib

“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is used in the synthesis of Gefitinib , a drug used in cancer treatment . Gefitinib is a selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and it’s the first EGFR targeting agent launched as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

The synthesis process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .

Improved Protocol for Synthesis of Gefitinib

An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .

Preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline

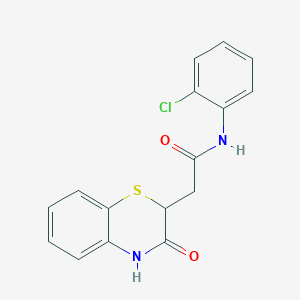

“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is also used in the preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline . This compound is an intermediate in the synthesis of various pharmaceuticals .

Mécanisme D'action

Target of Action

It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.

Mode of Action

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.

Biochemical Pathways

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Orientations Futures

Propriétés

IUPAC Name |

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJSVGVDXZZWKL-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)